2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol
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Overview
Description
“2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol” is a complex organic compound that features a pyrimidine ring, a phenol group, and various substituents including amino, methoxy, chloro, and fluoro groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol” would likely involve multiple steps, including:
- Formation of the pyrimidine ring through a condensation reaction.
- Introduction of the amino and methoxy groups via substitution reactions.
- Coupling of the pyrimidine ring with the phenol group.
- Addition of the chloro and fluoro substituents through halogenation reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology
- Potential use as a biochemical probe to study enzyme interactions.
- Investigated for its effects on cellular pathways.
Medicine
- Explored for its potential as a therapeutic agent in treating diseases.
- Studied for its pharmacokinetics and pharmacodynamics.
Industry
- Used in the development of new materials with specific properties.
- Potential applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of “2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol” would depend on its specific interactions with molecular targets. It might:
- Bind to enzymes and inhibit their activity.
- Interact with receptors and modulate signaling pathways.
- Affect gene expression by interacting with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2-chlorobenzyl)oxy]phenol
- 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2-fluorobenzyl)oxy]phenol
Uniqueness
- The presence of both chloro and fluoro substituents may confer unique reactivity and biological activity.
- The combination of amino, methoxy, and pyrimidine groups may enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C26H23ClFN3O4 |
---|---|
Molecular Weight |
495.9 g/mol |
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C26H23ClFN3O4/c1-14-24(15-7-10-22(33-2)23(11-15)34-3)25(31-26(29)30-14)17-9-8-16(12-21(17)32)35-13-18-19(27)5-4-6-20(18)28/h4-12,32H,13H2,1-3H3,(H2,29,30,31) |
InChI Key |
UGBNNZORZBHWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=C(C=CC=C3Cl)F)O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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